molecular formula C7HClF4O2 B154560 6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID CAS No. 1868-80-0

6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID

Cat. No.: B154560
CAS No.: 1868-80-0
M. Wt: 228.53 g/mol
InChI Key: FTLLRNYFQGXOTN-UHFFFAOYSA-N
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Description

6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID is a fluorinated aromatic compound with the molecular formula C7HClF4O2 It is characterized by the presence of four fluorine atoms and one chlorine atom attached to a benzene ring, along with a carboxylic acid group

Scientific Research Applications

6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2,3,4,5-Tetrafluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID can be achieved through several methods. One common approach involves the hydrolysis of 2-chloroheptafluorotoluene. This process includes the following steps :

    Hydrolysis: 2-chloroheptafluorotoluene is hydrolyzed using alumina and steam at high temperatures to produce 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride.

    Decarboxylation: The resulting 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride undergoes decarboxylation to form 2-chloro-3,4,5,6-tetrafluorobenzoic acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrolysis and decarboxylation processes, similar to the laboratory synthesis but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Reduction: Hydrogen gas in the presence of palladium catalyst at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Reduction: Formation of tetrafluorobenzene derivatives.

    Oxidation: Formation of oxidized benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID is unique due to the specific arrangement of its chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated benzoic acids.

Properties

IUPAC Name

2-chloro-3,4,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLLRNYFQGXOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281426
Record name 2-chloro-3,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868-80-0
Record name 1868-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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